molecular formula C8H7NOS B15337276 4-Methylbenzisothiazol-3(2H)-one

4-Methylbenzisothiazol-3(2H)-one

Cat. No.: B15337276
M. Wt: 165.21 g/mol
InChI Key: BYNSSDLXMDZGPJ-UHFFFAOYSA-N
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Description

4-Methylbenzisothiazol-3(2H)-one is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the fourth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions helps in improving the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Benzothiazole: Lacks the methyl group at the fourth position.

    Benzimidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.

    Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the thiazole ring.

Uniqueness: 4-Methylbenzisothiazol-3(2H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

4-methyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)8(10)9-11-6/h2-4H,1H3,(H,9,10)

InChI Key

BYNSSDLXMDZGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SNC2=O

Origin of Product

United States

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